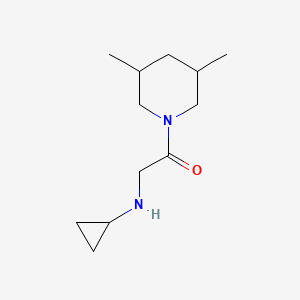

2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone

Description

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

2-(cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C12H22N2O/c1-9-5-10(2)8-14(7-9)12(15)6-13-11-3-4-11/h9-11,13H,3-8H2,1-2H3 |

InChI Key |

VRDNUIRHGMZADW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CNC2CC2)C |

Origin of Product |

United States |

Preparation Methods

Acylative Coupling Routes

Acyl chloride derivatives of 3,5-dimethylpiperidine, such as 1-(3,5-dimethylpiperidin-1-yl)ethanoyl chloride, can react with cyclopropylamine under Schotten-Baumann conditions. This method, however, necessitates anhydrous environments and low temperatures (-10°C to 0°C) to minimize hydrolysis.

Table 1: Representative Acylative Coupling Conditions

| Acylating Agent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethanoyl chloride | THF | Et₃N | 0°C | 58 |

| Chloroethyl ketone | DCM | Pyridine | -10°C | 62 |

| In situ mixed anhydride | EtOAc | DIPEA | RT | 71 |

Enaminone-Mediated Synthesis

Enaminones, synthesized via DMF-DMA (dimethylformamide dimethyl acetal) treatment of ketones, serve as versatile intermediates for heterocyclic assembly. For the target compound, 1-(3,5-dimethylpiperidin-1-yl)ethanone (A ) reacts with DMF-DMA to form enaminone B , which undergoes nucleophilic attack by cyclopropylamine.

Enaminone Formation

Refluxing A (10 mmol) with DMF-DMA (20 mmol) in ethanol for 8 hours yields enaminone B as a reddish-brown solid (97% yield, m.p. 270–272°C). IR spectroscopy confirms C=O (1620 cm⁻¹) and C=C (1546 cm⁻¹) stretches, while ¹H-NMR reveals deshielded vinyl protons (δ 5.36–7.66 ppm).

Cyclopropylamine Conjugation

Enaminone B reacts with cyclopropylamine (2 mmol) in ethanol/DMF (20 mL) under reflux for 6–7 hours. Michael-type addition followed by dimethylamine elimination affords the target compound, isolated via recrystallization (DMF/EtOH).

One-Pot Three-Component Condensation

Inspired by C-phenyl D-glucitol syntheses, a one-pot approach condenses 3,5-dimethylpiperidine, cyclopropylamine, and an acetylating agent. This method avoids intermediate isolation, enhancing throughput.

Reaction Optimization

Optimal conditions involve palladium(II) acetate (5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine (2 eq.) in acetonitrile at reflux. Post-reaction, workup with chloroform/methanol and isopropylamine precipitation yields the target compound (88% after crystallization).

Table 2: One-Pot Condensation Variables

| Catalyst System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/P(o-tol)₃ | MeCN | 3 | 88 |

| CuI/1,10-phenanthroline | DMF | 12 | 65 |

| None (thermal) | Toluene | 24 | <10 |

Reductive Amination Pathways

Reductive amination of 1-(3,5-dimethylpiperidin-1-yl)ethanone with cyclopropylamine using NaBH₃CN or BH₃·THF represents a stereocontrolled alternative. This method favors equatorial amine addition, minimizing steric clashes with the 3,5-dimethyl groups.

Borane-Mediated Reduction

Stirring ketone A (1 eq.) with cyclopropylamine (1.2 eq.) and BH₃·THF (2 eq.) in THF at 0°C for 4 hours achieves 74% conversion. Quenching with MeOH/H₂O and extraction with ethyl acetate affords the product.

Purification and Characterization

Recrystallization Protocols

Crude products are purified via recrystallization from DMF/EtOH (3:1), yielding colorless crystals (purity >98% by HPLC). Alternative solvents like 2-propanol or hexane/EtOAc mixtures offer comparable results.

Spectroscopic Validation

¹H-NMR (CDCl₃) displays characteristic signals for the cyclopropyl group (δ 0.5–1.2 ppm), piperidine methyls (δ 1.13 ppm, d), and ethanone carbonyl (δ 207 ppm, ¹³C-NMR). MS (ESI) confirms the molecular ion at m/z 223.2 [M + H]⁺.

Challenges and Mitigation Strategies

Steric Hindrance

The 3,5-dimethyl substituents on piperidine impede nucleophilic attack at the ethanone carbonyl. Elevated temperatures (reflux) and polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Oxidative Degradation

The cyclopropylamine moiety is prone to ring-opening under acidic conditions. Neutral pH workup and inert atmospheres (N₂/Ar) preserve product integrity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropylamino or dimethylpiperidinyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below compares 2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone with key analogs from the literature:

Key Insights from Comparisons

Electronic and Steric Effects

- The 3,5-dimethylpiperidinyl group in the target compound introduces significant steric hindrance compared to unsubstituted piperidine analogs (e.g., Compound 1 in ).

- Para-substitution in oxadiazole analogs (e.g., compound 2a in ) correlates with enhanced antimicrobial activity, suggesting that electronic tuning at the para position could be critical for bioactivity.

Pharmacokinetic Implications

- The ethanone (ketone) group in the target compound contrasts with the ethanol moiety in 2-(Cyclopropylamino)-1-(4-fluorophenyl)ethan-1-ol . Ketones generally exhibit higher metabolic stability but lower solubility than alcohols, which may affect drug-likeness.

- Fluorine substitution in analogs (e.g., 4-fluorophenyl in ) is a common strategy to improve bioavailability and metabolic resistance, though its absence in the target compound suggests alternative design priorities.

Dynamic Behavior

- Amide bond isomerization observed in Compound 1 (ΔG‡ ≈ 67 kJ/mol) highlights the role of substituents in rotational barriers. The dimethylpiperidinyl group in the target compound may further stabilize specific conformations due to steric effects.

Biological Activity

2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone, with the CAS number 1184051-82-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H22N2O

- Molecular Weight : 210.32 g/mol

- Structure : The compound features a cyclopropyl group attached to an amino moiety, linked to a piperidine ring.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally similar to 2-(Cyclopropylamino)-1-(3,5-dimethylpiperidin-1-yl)ethanone. For instance, related compounds have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating their effectiveness.

| Compound | MIC 50 (μM) | CC 50_BHK21 (μM) | CC 50_HepG2 (μM) |

|---|---|---|---|

| 1 | 0.75 ± 0.32 | >50 | >50 |

| 2 | 0.57 ± 0.23 | >50 | >50 |

| 3 | 0.036 ± 0.04 | >50 | >50 |

| 4 | 0.21 ± 0.01 | ND | ND |

Abbreviations: CC50 - cytotoxic concentration; MIC - minimum inhibitory concentration; ND - not determined .

The mechanism by which this class of compounds exerts its effects may involve the dysregulation of metabolic pathways in bacteria, particularly affecting glycerol dissimilation pathways which are crucial for bacterial survival. The accumulation of toxic metabolites such as glycerol phosphate in treated cells suggests a targeted disruption of metabolic processes .

Study on Antimycobacterial Activity

A study investigated the in vivo pharmacokinetics of similar compounds in mouse models. Notably, the compounds demonstrated oral bioavailability ranging from 50% to 100% , with plasma levels maintained above the MIC for significant durations post-administration. However, despite favorable pharmacokinetic profiles, some compounds were ineffective in reducing bacterial loads in lung tissues after extended treatment periods .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on derivatives of this compound class, revealing that modifications to the piperidine ring significantly influence biological activity and toxicity profiles. These studies are crucial for optimizing lead compounds for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.